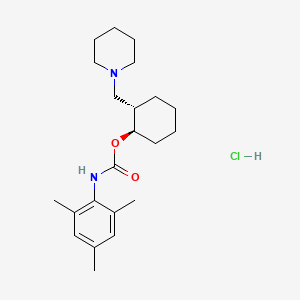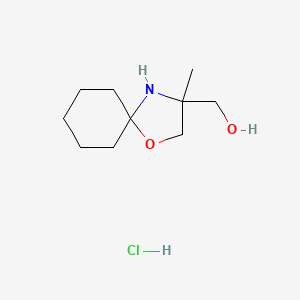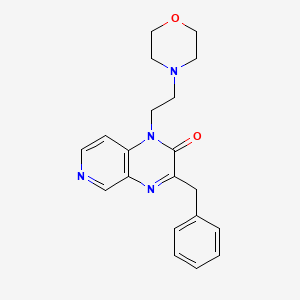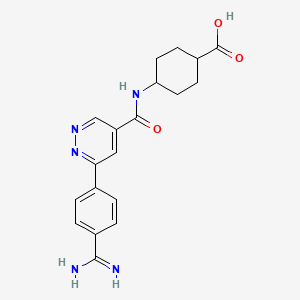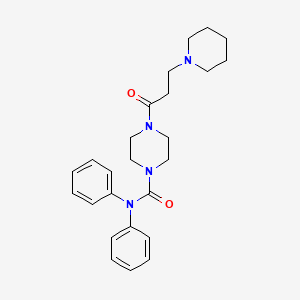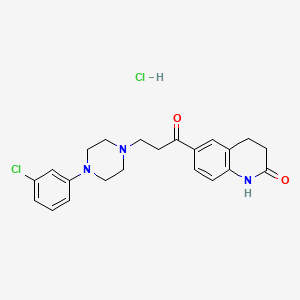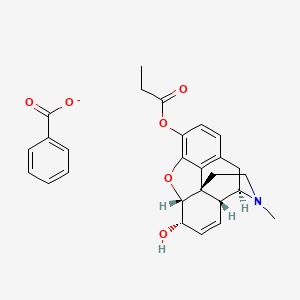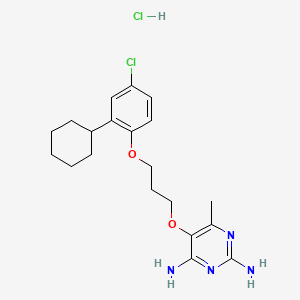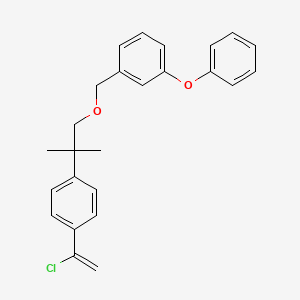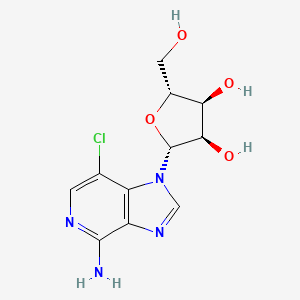
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:
Step 1: Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.
Step 2: Introduction of the chloro and amino groups via substitution reactions.
Step 3: Construction of the tetrahydrofuran ring through cyclization and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of the imidazo[4,5-c]pyridine ring to form dihydro derivatives.
Substitution: Halogenation or alkylation of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors can provide insights into its biological activity and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- (2R,3R,4S,5R)-2-(4-Amino-7-bromo-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- (2R,3R,4S,5R)-2-(4-Amino-7-fluoro-imidazo[4,5-c]pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(4-Amino-7-chloro-imidazo(4,5-c)pyridin-1-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
163152-53-2 |
|---|---|
Formule moléculaire |
C11H13ClN4O4 |
Poids moléculaire |
300.70 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(4-amino-7-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-4-1-14-10(13)6-7(4)16(3-15-6)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,14)/t5-,8-,9-,11-/m1/s1 |
Clé InChI |
MXUSGXDRXGJKAF-MGUDNFKCSA-N |
SMILES isomérique |
C1=C(C2=C(C(=N1)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
SMILES canonique |
C1=C(C2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


